2-[2-(2-Iodo-4-methylphenoxy)ethyl]isoindole-1,3-dione
Overview
Description
2-[2-(2-Iodo-4-methylphenoxy)ethyl]isoindole-1,3-dione is a synthetic organic compound characterized by the presence of an isoindole-1,3-dione core and a 2-iodo-4-methylphenoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Iodo-4-methylphenoxy)ethyl]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of solvents such as toluene and catalysts like palladium acetate (Pd(OAc)2) and triethylamine . The reaction is carried out under reflux conditions to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, are also being explored to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Iodo-4-methylphenoxy)ethyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Halogen substitution reactions are common, where the iodine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles like sodium azide (NaN3) under mild conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce azido or other substituted derivatives .
Scientific Research Applications
2-[2-(2-Iodo-4-methylphenoxy)ethyl]isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(2-Iodo-4-methylphenoxy)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific derivatives and their structural modifications .
Comparison with Similar Compounds
Similar Compounds
2-(2-(3,4-Dihydroxyphenyl)ethyl)isoindoline-1,3-dione: This compound shares a similar isoindoline-1,3-dione core but with different substituents.
N-Isoindoline-1,3-diones: A broader class of compounds with diverse substitution patterns and applications.
Uniqueness
2-[2-(2-Iodo-4-methylphenoxy)ethyl]isoindole-1,3-dione is unique due to the presence of the 2-iodo-4-methylphenoxyethyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-[2-(2-iodo-4-methylphenoxy)ethyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14INO3/c1-11-6-7-15(14(18)10-11)22-9-8-19-16(20)12-4-2-3-5-13(12)17(19)21/h2-7,10H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWTTYMITGPLKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C(=O)C3=CC=CC=C3C2=O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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